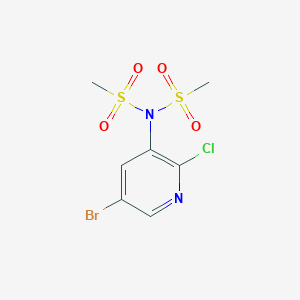
N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide functional group attached to an aromatic ring. This particular compound features a pyridine ring substituted with bromine and chlorine atoms, as well as a methanesulfonamide group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide typically involves the following steps:
Halogenation: The starting material, 3-pyridine, undergoes halogenation to introduce bromine and chlorine atoms at the 5 and 2 positions, respectively.
Sulfonylation: The halogenated pyridine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Halogenation: Using industrial halogenation reactors to introduce bromine and chlorine atoms efficiently.
Continuous Flow Sulfonylation: Employing continuous flow reactors to carry out the sulfonylation step, ensuring consistent product quality and yield.
化学反应分析
Types of Reactions
N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives.
科学研究应用
N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(2-chloropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
N-(5-bromo-2-fluoropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide: Substitutes chlorine with fluorine, potentially altering its chemical properties.
N-(5-bromo-2-chloropyridin-3-yl)-N-(ethylsulfonyl)methanesulfonamide: Replaces the methyl group with an ethyl group, which may influence its solubility and reactivity.
Uniqueness
N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both bromine and chlorine atoms. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C7H8BrClN2O4S2 |
|---|---|
分子量 |
363.6 g/mol |
IUPAC 名称 |
N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C7H8BrClN2O4S2/c1-16(12,13)11(17(2,14)15)6-3-5(8)4-10-7(6)9/h3-4H,1-2H3 |
InChI 键 |
WXGYJRZJCKWXFH-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)N(C1=C(N=CC(=C1)Br)Cl)S(=O)(=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

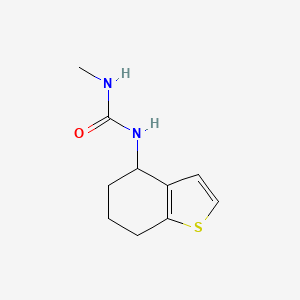
![6-(4-{2-[(2-Hydroxyethyl)amino]propyl}phenoxy)hexan-1-ol](/img/structure/B8647140.png)
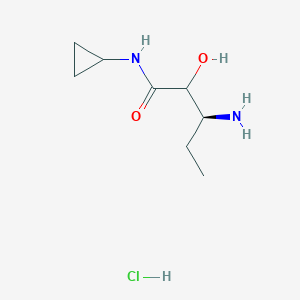
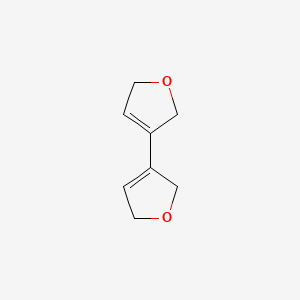
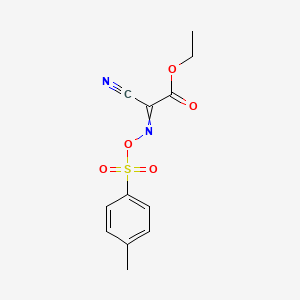
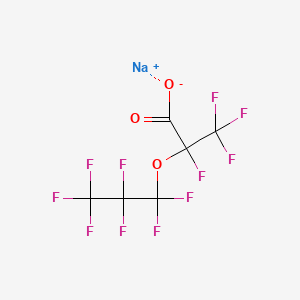
![2-[3-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B8647192.png)
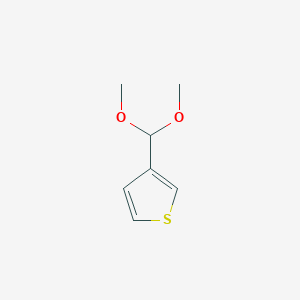
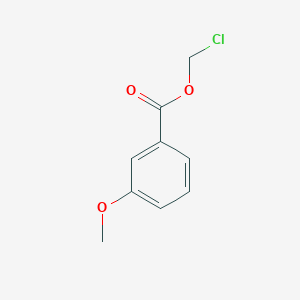
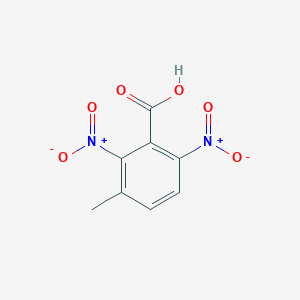
![5-chloro-3,3,6-trimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8647210.png)
![3',5-Dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B8647215.png)
![1-Phenyl-3,3-bis[(pyridin-2-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B8647228.png)
